Bothermon
Description
Bothermon Depot is a sustained-release intramuscular injectable formulation combining testosterone esters (e.g., testosterone enanthate or propionate) and estradiol valerate, a synthetic estrogen . It is primarily indicated for managing menopausal disorders (e.g., vasomotor symptoms, osteoporosis) and hormonal imbalances. The formulation leverages the synergistic effects of androgen and estrogen:
- Mechanism: Testosterone esters provide sustained androgen activity, while estradiol valerate compensates for estrogen deficiency. Their combination suppresses pituitary gonadotropins (e.g., LH, FSH), reducing hormonal fluctuations .
- Dosage: Administered every 2–4 weeks (1 mL per dose), adjusted based on symptom severity and patient response .
- Pharmacokinetics: The esterified hormones ensure prolonged release, maintaining stable serum levels for 3–4 weeks .
- Safety Profile: Contraindicated in patients with thromboembolic disorders, hormone-sensitive cancers (e.g., breast, prostate), and severe hepatic impairment. Common risks include virilization (in women) and thromboembolic events .
Properties
CAS No. |
8055-33-2 |
|---|---|
Molecular Formula |
C37H52O4 |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H28O2.C18H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,14-17,21H,3-10H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16-,17-,18-,19-;14-,15-,16+,17+,18+/m01/s1 |
InChI Key |
WDPFQABQVGJEBZ-MAKOZQESSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bothermon is compared below with structurally analogous hormone therapies and functionally similar agents used for overlapping indications.
Table 1: Structural and Pharmacological Comparison
Key Findings:
Dual Hormone vs. Monotherapy: this compound’s combination therapy provides broader symptom relief for menopause compared to estrogen-only agents (e.g., estradiol valerate) but carries a higher thrombotic risk . In contrast, SERMs (e.g., raloxifene) offer bone density benefits without estrogenic risks but lack efficacy for vasomotor symptoms .
Androgen Content :
- This compound and Di-hormon both include testosterone esters, but this compound’s lower androgen-to-estrogen ratio reduces virilization risks compared to Di-hormon .
Clinical Utility: this compound is preferred for severe osteoporosis with concurrent menopausal symptoms, whereas bisphosphonates are reserved for patients with contraindications to hormonal therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
